REACTION_CXSMILES
|
C1(C2C3C=CC=CC=3NC(=O)C([NH:20][C:21]([NH:23][C:24]3[CH:29]=[CH:28][CH:27]=[C:26]([CH3:30])[CH:25]=3)=[O:22])N=2)CCCCCC1.BrCC(N1CC2CCC(CC2)C1)=O.[H-].[Na+].C(O)(=O)C>CN(C)C=O>[CH3:30][C:26]1[CH:25]=[C:24]([NH:23][C:21](=[O:22])[NH2:20])[CH:29]=[CH:28][CH:27]=1 |f:2.3|
|
Name
|
N-[(3RS)-5-cycloheptyl-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea
|
Quantity
|
0.102 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)C1=NC(C(NC2=C1C=CC=C2)=O)NC(=O)NC2=CC(=CC=C2)C
|
Name
|
N-bromomethylcarbonyl-3-azabicyclo[3.2.2]nonane
|
Quantity
|
0.079 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)N1CC2CCC(C1)CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with saturated sodium hydrogen carbonate aqueous solution (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel with chloroform
|
Type
|
ADDITION
|
Details
|
a mixture of chloroform and ethyl acetate (5:1) as eluents
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)NC(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 237.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |